N-(4-fluorophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine
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Overview
Description
N-(4-fluorophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine is a chemical compound that belongs to the class of benzoxadiazole derivatives This compound is characterized by the presence of a fluorophenyl group and a nitro group attached to the benzoxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine typically involves the nitration of a benzoxadiazole precursor followed by the introduction of the fluorophenyl group. One common method involves the nitration of 2,1,3-benzoxadiazole using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 7-position. The resulting nitrobenzoxadiazole is then reacted with 4-fluoroaniline under appropriate conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(4-fluorophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products Formed:
Reduction: N-(4-fluorophenyl)-7-amino-2,1,3-benzoxadiazol-4-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling Reactions: Biaryl compounds with extended conjugation.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a fluorescent probe in analytical chemistry.
Biology: Investigated for its potential as a fluorescent marker in biological imaging and as a tool for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine is largely dependent on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to specific molecular targets, such as enzymes or receptors. The benzoxadiazole core can also participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s overall activity.
Comparison with Similar Compounds
N-(4-fluorophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine: Characterized by the presence of both a fluorophenyl and a nitro group.
N-(4-chlorophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine: Similar structure but with a chlorine atom instead of fluorine.
N-(4-bromophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine: Similar structure but with a bromine atom instead of fluorine.
Uniqueness: The presence of the fluorophenyl group in this compound imparts unique electronic properties, enhancing its reactivity and binding affinity compared to its chloro- and bromo-analogues
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN4O3/c13-7-1-3-8(4-2-7)14-9-5-6-10(17(18)19)12-11(9)15-20-16-12/h1-6,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKKMTLEDRSXCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC=C(C3=NON=C23)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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